[1-[3-(2-furyl)-3-phenylpropanoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The presence of the furyl and phenoxyethyl groups suggest that this compound may have unique chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic nitrogen, while the furyl and phenyl groups contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The piperidine ring might undergo reactions at the nitrogen atom, while the furyl and phenyl groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperidine ring and the aromatic furyl and phenyl groups could affect the compound’s solubility, boiling point, and other properties .Mechanism of Action
Properties
IUPAC Name |
3-(furan-2-yl)-1-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c29-21-27(15-19-31-23-10-5-2-6-11-23)13-16-28(17-14-27)26(30)20-24(25-12-7-18-32-25)22-8-3-1-4-9-22/h1-12,18,24,29H,13-17,19-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAYXNWTXGBCFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCOC2=CC=CC=C2)CO)C(=O)CC(C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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